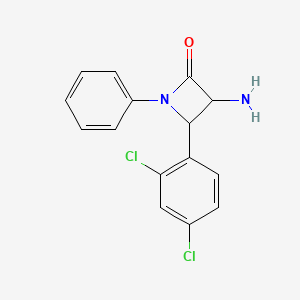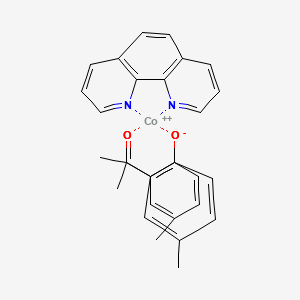
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a β-lactam precursor. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step may involve the use of reagents such as ammonia (NH3) or an amine derivative under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or amine derivatives in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidinones with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: This compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-(2,4-dichlorophenyl)pyrazole: This compound shares structural similarities but differs in the ring structure, being a pyrazole rather than an azetidinone.
3-Amino-4,5-dihydro-1H-1-phenylpyrazole: Another similar compound with a pyrazole ring, used in similar research applications.
Uniqueness
3-Amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring structure, which imparts different chemical reactivity and biological activity compared to pyrazole derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic agents and understanding structure-activity relationships in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H12Cl2N2O |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
3-amino-4-(2,4-dichlorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H12Cl2N2O/c16-9-6-7-11(12(17)8-9)14-13(18)15(20)19(14)10-4-2-1-3-5-10/h1-8,13-14H,18H2 |
Clave InChI |
BGAQQMMWUQPCJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)

![4-[[2-[[2-[[3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14781185.png)
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)

![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14781195.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)


